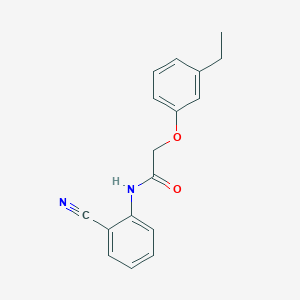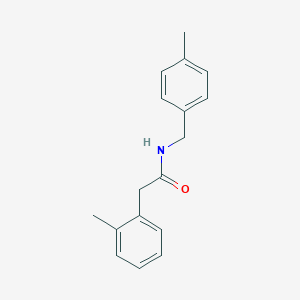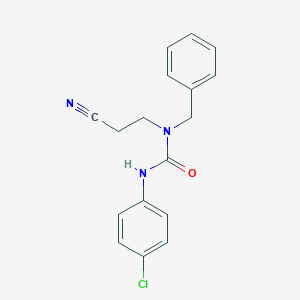![molecular formula C13H16N2O4 B240490 5-{4-[(Methylamino)carbonyl]anilino}-5-oxopentanoic acid](/img/structure/B240490.png)
5-{4-[(Methylamino)carbonyl]anilino}-5-oxopentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{4-[(Methylamino)carbonyl]anilino}-5-oxopentanoic acid, also known as N-(4-amino-2-methylquinolin-6-yl)-5-oxopentanamide or MQPA, is a synthetic compound that belongs to the class of quinoline-2-carboxamide derivatives. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, viral infections, and inflammation. In
Mechanism of Action
The exact mechanism of action of MQPA is not fully understood. However, it has been suggested that MQPA exerts its antitumor activity by inhibiting the activity of matrix metalloproteinases (MMPs), which are enzymes that play a crucial role in tumor invasion and metastasis. MQPA has also been shown to induce apoptosis (programmed cell death) in cancer cells by activating the caspase cascade. In addition, MQPA has been found to inhibit the replication of viral pathogens by interfering with viral RNA synthesis.
Biochemical and Physiological Effects:
MQPA has been shown to exhibit low toxicity and high selectivity towards cancer cells, making it a promising candidate for cancer therapy. Additionally, MQPA has been found to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. However, further studies are needed to fully understand the biochemical and physiological effects of MQPA.
Advantages and Limitations for Lab Experiments
One of the advantages of using MQPA in lab experiments is its low toxicity and high selectivity towards cancer cells. Additionally, MQPA can be easily synthesized in the laboratory using simple and cost-effective methods. However, one of the limitations of using MQPA in lab experiments is its poor solubility in water, which can affect its bioavailability and limit its effectiveness.
Future Directions
There are several potential future directions for the study of MQPA. One area of research could focus on the development of novel formulations of MQPA that improve its solubility and bioavailability. Another area of research could focus on the identification of new therapeutic applications for MQPA, such as its potential use in the treatment of viral infections and inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of MQPA and its potential side effects.
Synthesis Methods
MQPA can be synthesized by reacting 4-amino-2-methylquinoline with 5-oxopentanoic acid in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The reaction yields MQPA as a white solid with a melting point of 225-227°C.
Scientific Research Applications
MQPA has been studied extensively for its potential therapeutic applications in various diseases, including cancer, viral infections, and inflammation. It has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, colon, and prostate cancer. MQPA has also been found to inhibit the replication of several viral pathogens, including HIV, hepatitis B, and hepatitis C viruses. Additionally, MQPA has been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases, such as rheumatoid arthritis.
properties
Molecular Formula |
C13H16N2O4 |
|---|---|
Molecular Weight |
264.28 g/mol |
IUPAC Name |
5-[4-(methylcarbamoyl)anilino]-5-oxopentanoic acid |
InChI |
InChI=1S/C13H16N2O4/c1-14-13(19)9-5-7-10(8-6-9)15-11(16)3-2-4-12(17)18/h5-8H,2-4H2,1H3,(H,14,19)(H,15,16)(H,17,18) |
InChI Key |
ZSOFEAQHDSKMKW-UHFFFAOYSA-N |
SMILES |
CNC(=O)C1=CC=C(C=C1)NC(=O)CCCC(=O)O |
Canonical SMILES |
CNC(=O)C1=CC=C(C=C1)NC(=O)CCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-ethoxy-N-{4-[(methylamino)carbonyl]phenyl}benzamide](/img/structure/B240430.png)
![N-[3-(acetylamino)-2-methylphenyl]propanamide](/img/structure/B240432.png)

![N-methyl-4-{[(4-methylphenoxy)acetyl]amino}benzamide](/img/structure/B240445.png)
![4-{[(4-chlorophenyl)acetyl]amino}-N-methylbenzamide](/img/structure/B240447.png)
![N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-4-ethoxybenzamide](/img/structure/B240448.png)


![N-{4-[(methylamino)carbonyl]phenyl}isonicotinamide](/img/structure/B240489.png)
![N-{4-[2-(methylamino)-2-oxoethyl]phenyl}-2-phenoxyacetamide](/img/structure/B240492.png)
![5-[(3,4-Dimethoxyphenyl)amino]-5-oxopentanoic acid](/img/structure/B240494.png)
![N-[3-(acetylamino)-4-methylphenyl]-2-fluorobenzamide](/img/structure/B240515.png)
![N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-2-ethoxybenzamide](/img/structure/B240522.png)